molecular formula C16H18N4O4S B2805369 3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 898607-46-0

3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid

Cat. No.: B2805369
CAS No.: 898607-46-0
M. Wt: 362.4
InChI Key: AXMFVAAHWCEPAC-UHFFFAOYSA-N
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Description

The compound 3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a triazine derivative characterized by a 1,2,4-triazin-6-yl core substituted with a hydroxy group at position 5, a sulfanyl-linked 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl moiety at position 3, and a propanoic acid chain at position 6. This structure confers unique physicochemical properties, such as moderate solubility due to the polar hydroxy and carboxylic acid groups, balanced by the lipophilic 2,6-dimethylphenyl substituent.

Properties

IUPAC Name

3-[3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-9-4-3-5-10(2)14(9)17-12(21)8-25-16-18-15(24)11(19-20-16)6-7-13(22)23/h3-5H,6-8H2,1-2H3,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMFVAAHWCEPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps, including the formation of the triazine ring and the introduction of the sulfanyl and propanoic acid groups. Common synthetic routes may involve:

    Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Propanoic Acid Moiety: This can be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring or other functional groups can be reduced under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the triazine ring may produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue is 3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid (). Key differences include:

  • Substituents on the phenyl ring: The target compound features a 2,6-dimethylphenyl group, while the analogue has a 3,5-dichlorophenyl group. The dichloro substitution increases molecular weight (418.249 g/mol vs.
  • Triazine core oxidation state: The analogue has a 5-oxo-4,5-dihydrotriazine moiety, whereas the target compound retains a 5-hydroxy group. This difference may influence hydrogen-bonding capacity and acidity, with the hydroxy group offering stronger hydrogen-donor properties.
  • Amino group presence: The analogue includes a 4-amino substituent on the triazine ring, which could enhance nucleophilicity and interaction with enzymatic targets compared to the target compound’s unsubstituted position 4 .

Functional Analogues in Pesticide Chemistry

Triazine-based herbicides, such as triflusulfuron-methyl and metsulfuron-methyl (), share a 1,3,5-triazine core but differ critically in substitution patterns and functional groups:

  • Sulfonylurea linkage: These herbicides feature a sulfonylurea bridge (-SO₂-NH-C(O)-NH-) connecting the triazine ring to a benzoate ester, enabling acetolactate synthase (ALS) inhibition. In contrast, the target compound lacks this bridge, instead incorporating a sulfanyl (-S-) linker and propanoic acid group.
  • Substituent effects: The methoxy or ethoxy groups at position 4 of the triazine ring in pesticides enhance herbicidal activity but reduce solubility. The target compound’s 5-hydroxy group and propanoic acid substituent likely improve water solubility, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Notes
3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid (Target) C₁₇H₂₀N₄O₄S ~404.4 (estimated) 2,6-dimethylphenyl, 5-hydroxy Carboxylic acid, hydroxy, sulfanyl, amide Potential enzyme inhibitor (research use)
3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid C₁₄H₁₃Cl₂N₅O₄S 418.249 3,5-dichlorophenyl, 5-oxo, 4-amino Carboxylic acid, oxo, sulfanyl, amide Research compound (structural analogue)
Triflusulfuron-methyl ester C₁₅H₁₅F₃N₆O₆S 492.37 2,2,2-trifluoroethoxy, dimethylamino Sulfonylurea, ester ALS-inhibiting herbicide

Research Findings

  • Substituent Impact on Bioactivity : The 2,6-dimethylphenyl group in the target compound likely enhances metabolic stability compared to the 3,5-dichlorophenyl analogue, as methyl groups are less prone to oxidative degradation than chlorine atoms. However, the dichloro-substituted analogue may exhibit stronger binding to hydrophobic enzyme pockets due to increased lipophilicity .
  • Conversely, the 5-oxo group in the analogue may stabilize the triazine ring via keto-enol tautomerism .
  • Its solubility profile may also favor systemic distribution in biological systems .

Biological Activity

3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazine ring and a propanoic acid moiety. Its structural formula can be represented as follows:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

Key Structural Components

  • Triazine Ring : Contributes to the compound's biological activity.
  • Dimethylphenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Sulfanyl Linkage : Potentially involved in redox reactions.

Anticancer Activity

Several studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AHCT-151.61 ± 1.92
Compound BA4311.98 ± 1.22
Compound CJurkat<10

The mechanism of action for similar compounds often involves the induction of apoptosis through the modulation of key signaling pathways. The presence of the triazine ring is critical for interaction with cellular targets such as Bcl-2 proteins, which are pivotal in regulating apoptosis.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption characteristics and metabolic stability. The high gastrointestinal absorption (GI) indicates potential for oral bioavailability.

Case Studies

A notable case study involved the assessment of a related triazine derivative in a preclinical model of colon cancer. The study demonstrated significant tumor reduction in treated groups compared to controls, supporting the compound's therapeutic potential.

Table 2: Preclinical Study Results

Study TypeModelTreatment DurationTumor Reduction (%)
In VivoMouse Xenograft28 days50%

Q & A

Q. What are the key steps and considerations for synthesizing this compound?

The synthesis involves multi-step organic reactions, starting with precursors like substituted benzyl chlorides and amines/sulfides. Critical steps include:

  • Formation of the triazine core via cyclization under controlled pH and temperature.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Final coupling of the propanoic acid moiety. Optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature gradients, and stoichiometric ratios). Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are essential for monitoring intermediate purity .

Q. How can researchers verify the structural integrity and purity of this compound?

Methodological approaches include:

  • NMR spectroscopy : To confirm bond connectivity and functional groups (e.g., hydroxy, sulfanyl).
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • High-performance liquid chromatography (HPLC) : To assess purity (>95% threshold recommended). Cross-referencing experimental data with computational predictions (e.g., density functional theory for NMR shifts) enhances accuracy .

Q. What experimental design principles apply to optimizing yield in multi-step syntheses?

Use statistical Design of Experiments (DOE) to minimize trials while maximizing data quality:

  • Factors : Temperature (e.g., 60–100°C), solvent (polar vs. nonpolar), and catalyst loading.
  • Response variables : Yield, purity, and reaction time.
  • Example DOE setup : A fractional factorial design with 3–5 factors and center points to identify interactions .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity or bioactivity?

Integrate quantum chemical calculations (e.g., reaction path searches) with machine learning:

  • Calculate transition states and activation energies for sulfanyl-group reactions.
  • Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors).
  • Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. How to resolve contradictions in bioactivity data across different assays?

Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:

  • Cross-validation : Replicate studies in orthogonal assays (e.g., fluorescence-based vs. calorimetric).
  • Conditional optimization : Adjust buffer systems or incubation times to match physiological relevance.
  • Meta-analysis : Aggregate data from structurally analogous compounds to identify trends .

Q. What advanced separation techniques are suitable for isolating intermediates or enantiomers?

  • Chiral chromatography : Use cellulose-based columns for enantiomeric resolution.
  • Membrane filtration : Apply nanofiltration to separate low-molecular-weight byproducts.
  • Countercurrent chromatography (CCC) : For polar intermediates, optimize solvent systems (e.g., hexane/ethyl acetate/water) .

Q. How to design a reactor system for scalable synthesis while maintaining stereochemical fidelity?

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., triazine cyclization).
  • In-line analytics : Implement real-time UV or IR monitoring to detect side reactions.
  • Case study : A plug-flow reactor with temperature zones (25–80°C) improved yield by 22% compared to batch methods .

Methodological Notes

  • Data Contradiction Analysis : Use hierarchical clustering or principal component analysis (PCA) to identify outliers in bioactivity datasets .
  • Reaction Optimization : Combine DOE with machine learning (e.g., Bayesian optimization) for non-linear parameter spaces .
  • Structural Characterization : Pair X-ray crystallography with dynamic NMR to resolve conformational flexibility in the propanoic acid moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.